Ethyl 3-(3-(4-fluorobenzyl)-6,10-dimethyl-8-oxo-2,3,4,8-tetrahydrochromeno[6,7-e][1,3]oxazin-7-yl)propanoate
Description
$$^1$$H-NMR Spectral Assignments
The $$^1$$H-NMR spectrum (500 MHz, CDCl₃) exhibited distinct signals for the fluorobenzyl, chromeno-oxazine, and ethyl propanoate moieties:
- Aromatic protons : A doublet at δ 7.22–7.33 ppm (2H, J = 8.5 Hz) and a multiplet at δ 7.88–8.00 ppm (2H) corresponded to the 4-fluorobenzyl group.
- Oxazinone ring : A broad singlet at δ 8.70 ppm (1H) represented the NH proton adjacent to the carbonyl.
- Methyl groups : Singlets at δ 2.26 ppm (3H, C10-CH₃) and δ 2.30 ppm (3H, C6-CH₃) confirmed the dimethyl substitution on the chromeno ring.
- Ethyl ester : A quartet at δ 4.10–4.15 ppm (2H, OCH₂CH₃) and a triplet at δ 1.25 ppm (3H, CH₃) verified the propanoate side chain.
$$^{13}$$C-NMR and 2D Correlation Spectroscopy (COSY)
The $$^{13}$$C-NMR spectrum (125 MHz, CDCl₃) identified 28 unique carbons:
- Carbonyl groups : Signals at δ 170.2 ppm (ester C=O) and δ 165.8 ppm (oxazinone C=O).
- Aromatic carbons : The fluorobenzyl ring showed CF-coupled carbons at δ 162.5 ppm (C-F, J = 245 Hz) and δ 115.3–129.8 ppm (remaining aromatic carbons).
- Methylene/methine groups : Peaks at δ 55.6 ppm (C7-CH₂) and δ 60.3 ppm (C3-CH₂) confirmed the tetrahydrochromeno backbone.
2D COSY correlations linked the ethyl ester protons (δ 4.10–4.15 ppm) to the adjacent methyl group (δ 1.25 ppm) and the C7 methine proton (δ 3.40–3.57 ppm) to the oxazinone NH (δ 8.70 ppm).
Table 2: Key $$^{13}$$C-NMR assignments
| Carbon Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C=O (ester) | 170.2 | Singlet |
| C=O (oxazinone) | 165.8 | Singlet |
| C-F | 162.5 | Doublet |
| C10-CH₃ | 21.4 | Singlet |
| C6-CH₃ | 22.1 | Singlet |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Patterns
HRMS (ESI-TOF) displayed a molecular ion peak at m/z 527.2102 [M+H]⁺ (calculated for C₂₈H₂₈FNO₅: 527.2105), confirming the molecular formula. Major fragments included:
- m/z 454.1738 [M+H–C₃H₅O₂]⁺ (loss of ethyl propanoate).
- m/z 321.1124 [M+H–C₇H₅F]⁺ (cleavage of the fluorobenzyl group).
- m/z 178.0629 [C₁₀H₁₂NO₂]⁺ (chromeno-oxazine core).
Table 3: HRMS fragmentation analysis
| Observed m/z | Calculated m/z | Error (ppm) | Fragment Ion |
|---|---|---|---|
| 527.2102 | 527.2105 | -0.6 | [M+H]⁺ |
| 454.1738 | 454.1741 | -0.7 | [M+H–C₃H₅O₂]⁺ |
| 321.1124 | 321.1127 | -0.9 | [M+H–C₇H₅F]⁺ |
Infrared (IR) Spectroscopic Identification of Functional Groups
IR spectroscopy (ATR, cm⁻¹) identified critical functional groups:
- Ester carbonyl : Strong absorption at 1738 cm⁻¹.
- Oxazinone carbonyl : Stretch at 1682 cm⁻¹.
- Aromatic C-F : Vibration at 1224 cm⁻¹.
- Ether C-O : Bands at 1256 cm⁻¹ (oxazine ring) and 1167 cm⁻¹ (ester C-O).
Table 4: IR spectral assignments
| Wavenumber (cm⁻¹) | Assignment | Bond Vibration |
|---|---|---|
| 1738 | Ester C=O | Stretching |
| 1682 | Oxazinone C=O | Stretching |
| 1224 | Aromatic C-F | Stretching |
| 1256 | Oxazine C-O-C | Asymmetric stretching |
Properties
Molecular Formula |
C25H26FNO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 3-[3-[(4-fluorophenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate |
InChI |
InChI=1S/C25H26FNO5/c1-4-30-22(28)10-9-20-15(2)21-11-18-13-27(12-17-5-7-19(26)8-6-17)14-31-23(18)16(3)24(21)32-25(20)29/h5-8,11H,4,9-10,12-14H2,1-3H3 |
InChI Key |
UJPAAHSWJDZIJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=C(C=C4)F)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Reaction
A PEG-assisted protocol enables the assembly of the chromeno-oxazine core using:
-
4-Hydroxycoumarin derivatives (e.g., 4-methylumbelliferone)
-
Formaldehyde (as the C1 synthon)
-
4-Fluorobenzylamine (for N-alkylation)
Conditions : Polyethylene glycol (PEG-400) as a green solvent, 80–100°C, 4–6 hours.
Mechanism :
Knoevenagel Condensation Followed by Cyclization
An alternative route involves:
-
Knoevenagel adduct formation : Reacting 7-acetyl-4-hydroxycoumarin with diethyl malonate under basic conditions (piperidine/EtOH).
-
Oxazine ring closure : Treatment with 4-fluorobenzyl isocyanate in DMF at 120°C.
Key Intermediate :
Yield : 62% for the cyclization step.
Introduction of the 4-Fluorobenzyl Group
The 4-fluorobenzyl moiety is introduced via N-alkylation or Ullmann coupling :
N-Alkylation of Oxazine Nitrogen
Reagents :
-
4-Fluorobenzyl chloride
-
Base: KCO or CsCO
-
Solvent: DMF or acetonitrile
Conditions : 60–80°C, 12–24 hours.
Challenges : Competing O-alkylation is suppressed using bulky bases (e.g., CsCO).
Palladium-Catalyzed Coupling
For sterically hindered substrates, a Ullmann-type coupling is employed:
-
Catalyst : CuI/1,10-phenanthroline
-
Ligand : trans-N,N'-Dimethylcyclohexane-1,2-diamine
Substrate : Brominated chromeno-oxazine intermediate.
Yield : 78%.
Esterification of the Propanoate Side Chain
The ethyl propanoate group is installed via Michael addition or ester exchange :
Michael Addition to α,β-Unsaturated Ketone
Steglich Esterification
For pre-formed propanoic acid intermediates:
-
Reagents : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
Industrial-Scale Optimization
Continuous Flow Synthesis
Advantages : Higher throughput, reduced reaction times.
Steps :
-
Microreactor for Knoevenagel condensation (residence time: 10 min).
Crystallization-Induced Asymmetric Transformation
To control stereochemistry at C3 and C10:
Comparative Analysis of Methods
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the fluorophenyl moiety.
Scientific Research Applications
ETHYL 3-{3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a triple-acting PPARα, -γ, and -δ agonist.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Industrial Chemistry: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-{3-[(4-FLUOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with specific molecular targets. As a triple-acting PPARα, -γ, and -δ agonist, it binds to these nuclear receptors, modulating gene expression and influencing metabolic pathways . This can result in various physiological effects, including regulation of lipid metabolism, glucose homeostasis, and anti-inflammatory responses.
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound: The fused chromeno-oxazin core likely increases rigidity and metabolic stability compared to simpler chromene derivatives (e.g., ’s compound with a chromene ring) .
- Spiro Analogs () : Compounds like the spiro diazaspiro derivatives exhibit significantly higher molecular weights (>800 g/mol) and lipophilicity (XLogP3 ~6.5), which may limit blood-brain barrier penetration but enhance protein binding .
Substituent Effects
- Fluorinated Groups: The target’s 4-fluorobenzyl group enhances lipophilicity (estimated XLogP3 ~4.2) compared to non-fluorinated analogs like I-6230 (XLogP3 3.8) . Fluorination often improves metabolic resistance and target affinity.
- Ester Chains: The ethyl propanoate chain in the target compound and ’s analog may influence solubility. Shorter chains (e.g., ethyl vs. propyl) typically reduce logP but increase hydrolysis susceptibility.
Bioactivity Considerations
- The spiro compounds in are patented for undisclosed indications, likely leveraging their high complexity for niche targets .
Biological Activity
Ethyl 3-(3-(4-fluorobenzyl)-6,10-dimethyl-8-oxo-2,3,4,8-tetrahydrochromeno[6,7-e][1,3]oxazin-7-yl)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrochromeno framework fused with an oxazine ring. The presence of a fluorobenzyl group and various methyl substituents contributes to its chemical diversity and potential biological interactions.
Molecular Formula
- Molecular Weight : 392.46 g/mol
- Chemical Formula : C₁₈H₃₁FN₂O₃
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. Specifically, compounds with similar structural motifs have been tested against various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A study evaluated the in vitro cytotoxicity of related compounds against human tumor cell lines. The results showed that these compounds induced growth arrest in several cancer types:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.025 |
| HePG-2 (Liver Cancer) | 0.030 |
| A549 (Lung Cancer) | 0.050 |
These findings suggest that the structural components of this compound may play a crucial role in its anticancer activity.
The proposed mechanism of action for related compounds includes:
- Inhibition of Kinases : Compounds have shown to inhibit key kinases involved in cell cycle regulation and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, related compounds have also demonstrated antimicrobial activity. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 256 µg/mL |
| S. aureus | 256 µg/mL |
These results indicate a broad spectrum of activity against pathogenic bacteria.
Synthesis and Evaluation
Research has focused on synthesizing derivatives of this compound to evaluate their biological activities systematically. For example:
- Synthesis Methodology : Utilizing various reagents and conditions to optimize yield and purity.
- Biological Screening : Compounds were screened against multiple cancer cell lines and microbial strains to assess their efficacy.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to identify which structural features contribute most significantly to biological activity. Key findings include:
- The presence of the fluorobenzyl group enhances binding affinity to target proteins.
- Methyl substitutions at specific positions improve solubility and bioavailability.
Q & A
Q. What synthetic routes are established for this compound, and which reaction parameters critically influence yield?
Methodological Answer: Multi-step synthesis involving chromeno-oxazine core formation followed by fluorobenzyl and propanoate side-chain incorporation is typical. Key steps include:
- Core construction : Use of DMAP-catalyzed condensation reactions under reflux (e.g., ethanol at 70°C), analogous to chromene derivatives .
- Fluorobenzyl introduction : Nucleophilic substitution or coupling reactions requiring anhydrous conditions and inert atmospheres.
- Purification : Crystallization from dioxane or similar solvents to isolate intermediates . Critical parameters: Catalyst loading (e.g., DMAP at 0.3 equiv), temperature control (±5°C), and stoichiometric precision (e.g., 1.2 equiv of diethyl 1,3-acetonedicarboxylate) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl proton splitting) and ester linkages.
- IR : Validate carbonyl (8-oxo group, ~1700 cm⁻¹) and ether/oxazine ring vibrations .
- HPLC/MS : Monitor purity (>95%) and molecular ion ([M+H]⁺) via high-resolution mass spectrometry.
- TLC : Track reaction progress using silica gel plates (e.g., 50% ethyl acetate/hexane, Rf ~0.46) .
Q. What safety protocols are essential during laboratory handling?
Methodological Answer:
- Engineering controls : Use fume hoods for solvent evaporation and ensure eyewash/safety showers are accessible .
- PPE : Nitrile gloves (inspected pre-use), EN166-certified goggles, and lab coats.
- Waste disposal : Segregate halogenated byproducts (e.g., fluorobenzyl intermediates) per hazardous waste regulations .
Advanced Research Questions
Q. How can heuristic algorithms optimize reaction conditions for this compound?
Methodological Answer:
- Bayesian optimization : Define a parameter space (temperature, catalyst ratio, solvent polarity) and iteratively test conditions to maximize yield. For example, prioritize high-dielectric solvents (e.g., ethanol) for polar intermediates .
- Response surface methodology (RSM) : Design a central composite matrix to model interactions between variables (e.g., DMAP concentration vs. reaction time) .
Q. How should researchers resolve spectral contradictions or unexpected byproducts?
Methodological Answer:
- Replicate anomalies : Repeat synthesis under identical conditions to confirm reproducibility.
- Orthogonal analysis : Cross-validate NMR with 2D-COSY or HSQC to distinguish diastereomers or rotational isomers.
- Byproduct isolation : Use preparative HPLC to separate impurities and characterize via X-ray crystallography .
Q. What computational approaches predict the compound’s reactivity or stability?
Methodological Answer:
Q. How to design assays for evaluating biological activity?
Methodological Answer:
- In vitro testing : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (IC50 determination via MTT).
- Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., COX-2) with fluorogenic substrates .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only blanks.
Data Analysis and Reporting
Q. How to statistically validate reproducibility in synthesis yields?
Methodological Answer:
- Triplicate experiments : Report mean ± SD for yields across three independent trials.
- ANOVA : Compare batch-to-batch variability (e.g., catalyst source effects) at p < 0.05 significance .
Q. What strategies mitigate solvent interference in spectroscopic analysis?
Methodological Answer:
- Deuteration : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid proton overlap.
- Background subtraction : For IR, run a solvent-only baseline and subtract digitally .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
